2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine 2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1197238-24-6
VCID: VC11694740
InChI: InChI=1S/C12H14Cl3NO/c13-6-9-7-16(4-5-17-9)8-10-11(14)2-1-3-12(10)15/h1-3,9H,4-8H2
SMILES: C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl
Molecular Formula: C12H14Cl3NO
Molecular Weight: 294.6 g/mol

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine

CAS No.: 1197238-24-6

Cat. No.: VC11694740

Molecular Formula: C12H14Cl3NO

Molecular Weight: 294.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine - 1197238-24-6

Specification

CAS No. 1197238-24-6
Molecular Formula C12H14Cl3NO
Molecular Weight 294.6 g/mol
IUPAC Name 2-(chloromethyl)-4-[(2,6-dichlorophenyl)methyl]morpholine
Standard InChI InChI=1S/C12H14Cl3NO/c13-6-9-7-16(4-5-17-9)8-10-11(14)2-1-3-12(10)15/h1-3,9H,4-8H2
Standard InChI Key DWUIEUUTTIETLJ-UHFFFAOYSA-N
SMILES C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl
Canonical SMILES C1COC(CN1CC2=C(C=CC=C2Cl)Cl)CCl

Introduction

2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine is a synthetic organic compound belonging to the morpholine class. Morpholines are heterocyclic compounds characterized by a six-membered ring containing one oxygen and one nitrogen atom. This specific compound incorporates a chloromethyl group and a 2,6-dichlorobenzyl group, which are significant for its chemical properties and potential applications.

Synthesis and Preparation

The synthesis of 2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine typically involves the reaction of morpholine with appropriate chlorinated benzyl halides. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Applications and Potential Uses

While specific applications of 2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine are not widely documented, compounds within the morpholine class are often used in pharmaceutical synthesis, agrochemicals, and as intermediates in organic chemistry. The presence of chlorinated groups may confer antimicrobial properties or enhance reactivity in synthetic pathways.

Research Findings and Future Directions

Detailed research findings specific to 2-(Chloromethyl)-4-(2,6-dichlorobenzyl)morpholine are scarce. Future studies could focus on exploring its potential applications in pharmaceuticals, agrochemicals, or as a reagent in organic synthesis. Additionally, investigations into its environmental impact and toxicity would be valuable.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator